molecular formula C9H12N4O B6242957 rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene CAS No. 2648862-79-5

rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene

Cat. No.: B6242957
CAS No.: 2648862-79-5
M. Wt: 192.2
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Description

Rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene is a complex organic compound featuring an azidomethyl group. Its distinct structural attributes make it an intriguing subject for various scientific explorations. Typically, the structure of this compound harbors intriguing possibilities in synthetic chemistry, drug development, and molecular biology due to its potential reactivity and functional group diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene generally involves multiple steps, starting with the formation of the core tricyclic structure. A common method involves cyclization reactions that introduce the oxygen and nitrogen atoms into the ring system, followed by functionalization with the azidomethyl group. Typical reaction conditions may include:

  • Cyclization: Reflux conditions in the presence of strong bases and appropriate solvents to drive the formation of the tricyclic structure.

  • Functionalization: Introduction of the azidomethyl group can be achieved through nucleophilic substitution reactions, often involving alkylating agents in the presence of azide salts.

Industrial Production Methods:

Scaling up for industrial production would necessitate optimization of these conditions for yield and safety. Continuous flow reactors and catalytic processes might be employed to ensure efficient and consistent production at larger scales.

Chemical Reactions Analysis

Types of Reactions:

Rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene can undergo several types of chemical reactions, including:

  • Oxidation: Potential oxidation of the azidomethyl group to form various oxidative products.

  • Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of palladium or other suitable catalysts.

  • Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new C-N or C-O bonds.

Common Reagents and Conditions:

  • Oxidation: Agents like hydrogen peroxide or peracids under controlled conditions.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of bases or catalysts.

Major Products:

  • Oxidative products can include nitriles or other azido derivatives.

  • Reduction typically yields primary amines.

  • Substitution reactions can produce a variety of functionalized derivatives based on the nucleophile used.

Scientific Research Applications

Rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene has significant applications across multiple scientific fields:

  • Chemistry: Utilized in the synthesis of novel organic compounds, particularly in the development of complex molecular architectures and materials science.

  • Biology: Functions as a biochemical probe, helping to study cellular mechanisms due to its reactive azide group, which can form covalent bonds with biomolecules.

  • Medicine: Potential applications in drug development, especially as a precursor for biologically active compounds. The azidomethyl group can be a key moiety for bioorthogonal chemistry, facilitating targeted drug delivery systems.

  • Industry: Uses in developing advanced polymers and materials that require specific reactive functionalities for enhanced performance.

Mechanism of Action

The mechanism of action for rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene hinges on its azide functionality, which is highly reactive and can participate in bioorthogonal reactions. The compound's molecular targets and pathways are primarily influenced by the reactivity of the azide group, allowing it to:

  • Form Covalent Bonds: With biomolecules through click chemistry, enabling the tagging and tracking of biological processes.

  • Release Active Species: Under specific conditions, the azide group can transform into reactive intermediates that interact with molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Rac-(1R,2S,6S,7S)-5-(azidomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene is unique due to its specific tricyclic structure and the presence of an azidomethyl group, which distinguishes it from other similar compounds. Here are some comparisons:

  • Rac-(1R,2S,6S,7S)-5-(hydroxymethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene: This compound has a hydroxymethyl group instead of an azidomethyl group, which changes its reactivity and application potential.

  • Rac-(1R,2S,6S,7S)-5-(aminomethyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene: Featuring an aminomethyl group, this compound differs in its reactivity and biological interactions, leading to distinct applications in medicinal chemistry.

In essence, the distinct structure of this compound provides unique reactivity and functional versatility, making it a valuable compound in various scientific fields.

Properties

CAS No.

2648862-79-5

Molecular Formula

C9H12N4O

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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